1-(Benzylamino)-4,4,4-trifluorobutan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol typically involves the reaction of benzylamine with 4,4,4-trifluorobutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be compared with other similar compounds, such as:
1-Benzylamino-4,4,4-trifluoro-butan-1-ol: Similar structure but different position of the hydroxyl group.
1-Benzylamino-4,4,4-trifluoro-butan-3-ol: Another positional isomer with different chemical properties.
1-Benzylamino-4,4,4-trifluoro-butan-2-one: A ketone derivative with distinct reactivity and applications.
Properties
IUPAC Name |
1-(benzylamino)-4,4,4-trifluorobutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYXVWKZLCGAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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